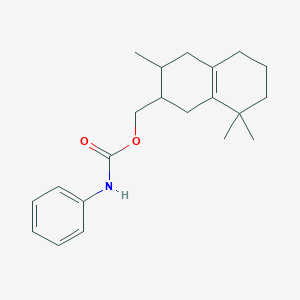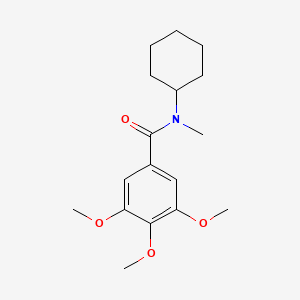
5-(2-naphthyloxy)-1-pentanethiol
Vue d'ensemble
Description
5-(2-naphthyloxy)-1-pentanethiol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as NPPT and is used as a tool in various biochemical and physiological studies.
Mécanisme D'action
NPPT acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, thereby disrupting cellular signaling pathways. The selectivity of NPPT for PTPs is due to its structural similarity to the substrate of the enzyme.
Biochemical and Physiological Effects:
In vitro studies have shown that NPPT can inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. In vivo studies have demonstrated that NPPT can improve glucose homeostasis and insulin sensitivity in obese mice by inhibiting PTP1B. Additionally, NPPT has been shown to inhibit the proliferation of cancer cells by targeting SHP-2.
Avantages Et Limitations Des Expériences En Laboratoire
NPPT offers several advantages as a tool in scientific research. It is highly selective for PTPs, making it a valuable tool for studying the role of these enzymes in disease pathogenesis. Additionally, NPPT is stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, NPPT does have some limitations. Its inhibitory activity is reversible, which can make it difficult to interpret experimental results. Additionally, NPPT has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on NPPT. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of NPPT. Another area of interest is the identification of novel PTP targets for therapeutic intervention. Additionally, further studies are needed to elucidate the role of PTPs in various disease states and to evaluate the potential of NPPT as a therapeutic agent.
Applications De Recherche Scientifique
NPPT is widely used as a tool in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, NPPT can help researchers better understand the role of PTPs in disease pathogenesis and identify potential therapeutic targets.
Propriétés
IUPAC Name |
5-naphthalen-2-yloxypentane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c17-11-5-1-4-10-16-15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12,17H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAYSYRTCCTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)
![1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)
![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene](/img/structure/B3846538.png)
![4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846543.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3846551.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3846569.png)
![1-(3-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3846585.png)